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(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol
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Overview
Description
(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS It features a cyclopropyl group attached to a methanol moiety, which is further connected to a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene.
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is converted to cyclopropylmethyl bromide using hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biological Probes: Can be used as a probe to study biological systems due to its brominated thiophene moiety.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, especially those targeting specific pathways involving thiophene derivatives.
Industry:
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol would depend on its specific application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The brominated thiophene moiety could play a role in binding to specific molecular targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- (5-Bromothiophen-2-yl)methanol
- Cyclopropylmethanol
- Thiophene derivatives with various substituents
Comparison:
- Structural Uniqueness: The combination of a brominated thiophene ring with a cyclopropyl group and a methanol moiety makes (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol unique compared to other similar compounds.
- Reactivity: The presence of the bromine atom and the hydroxyl group provides multiple sites for chemical reactions, making it versatile for various synthetic applications.
- Applications: While similar compounds may have specific uses, the unique structure of this compound allows for a broader range of applications in different fields.
Biological Activity
(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12BrS
- Molecular Weight : 246.17 g/mol
The presence of the bromine atom and the thiophene ring structure is significant as these features influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances the binding affinity and specificity towards target sites, which may modulate various biological processes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing bromothiophene moieties have demonstrated selective cytotoxicity against several cancer cell lines:
Cell Line | EC50 (µM) | Activity |
---|---|---|
MDA-MB-231 (Triple-negative breast) | >20 | Low activity |
IGR39 (Melanoma) | 2.5 – 20.2 | Moderate activity |
Panc-1 (Pancreatic carcinoma) | 2.5 – 20.2 | Moderate activity |
PPC-1 (Prostate carcinoma) | 2.5 – 20.2 | High selectivity |
These findings indicate that while some compounds exhibit low activity against aggressive cancers like MDA-MB-231, others show promising results in inhibiting growth in melanoma and prostate cancer cells .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, derivatives of ciprofloxacin containing the bromothiophene moiety were tested against various Gram-positive and Gram-negative bacteria. Significant activity was noted against:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant inhibition |
Bacillus subtilis | Significant inhibition |
These results suggest that the incorporation of the bromothiophene structure enhances antimicrobial efficacy .
Case Studies
-
Anticancer Evaluation :
A study synthesized a series of pyrrolidinone-hydrazone derivatives, where one compound bearing a bromothiophene moiety showed selective cytotoxicity against prostate carcinoma cells with an EC50 value significantly lower than that for normal fibroblasts, indicating potential for targeted cancer therapy . -
Antimicrobial Efficacy :
In another investigation, compounds were tested for their ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). Compounds containing the 5-bromothiophen-2-yl group exhibited promising results in reducing bacterial viability, suggesting their utility in treating resistant infections .
Properties
Molecular Formula |
C9H11BrOS |
---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2 |
InChI Key |
MRTFDEYVSQYSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Br)CO |
Origin of Product |
United States |
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